
N8-Norposiphen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N8-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound, along with its related metabolites, has shown promise in reducing neurotoxic protein levels and mitigating neuroinflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N8-Norposiphen involves the metabolic conversion of Posiphen. Posiphen undergoes enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic route includes the hydroxylation of Posiphen at the N8 position, followed by further metabolic modifications .
Industrial Production Methods: Industrial production of this compound is typically achieved through the large-scale synthesis of Posiphen, followed by controlled metabolic processes to yield this compound. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N8-Norposiphen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study metabolic pathways and enzyme interactions.
Biology: N8-Norposiphen is investigated for its role in modulating neurotoxic protein levels and neuroinflammation.
Medicine: The compound shows promise in treating neurodegenerative diseases by reducing amyloid precursor protein and tau levels.
Industry: this compound is used in the development of neuroprotective drugs and therapeutic agents
Wirkmechanismus
N8-Norposiphen exerts its effects by inhibiting the translation of neurotoxic aggregating proteins such as amyloid precursor protein, tau, and alpha-synuclein. It interacts with iron-response element sequences in the untranslated region of the mRNA, thereby reducing the synthesis of these proteins. This leads to decreased neuroinflammation and neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
N1-Norposiphen: Another metabolite of Posiphen with similar neuroprotective properties.
N1, N8-Bisnorposiphen: A metabolite with dual modifications at the N1 and N8 positions.
Phenserine: A related compound that also inhibits acetylcholinesterase but differs in its mechanism of action.
Uniqueness: N8-Norposiphen is unique due to its specific metabolic pathway and its ability to selectively inhibit the translation of neurotoxic proteins without affecting acetylcholinesterase activity. This makes it a promising candidate for treating neurodegenerative diseases with fewer side effects compared to other compounds .
Eigenschaften
Molekularformel |
C18H19N3O2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O2/c1-18-9-10-19-16(18)21-15-8-7-13(11-14(15)18)23-17(22)20-12-5-3-2-4-6-12/h2-8,11,16,19,21H,9-10H2,1H3,(H,20,22)/t16-,18+/m1/s1 |
InChI-Schlüssel |
ZTNAPMRRYAYAIK-AEFFLSMTSA-N |
Isomerische SMILES |
C[C@@]12CCN[C@@H]1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC12CCNC1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


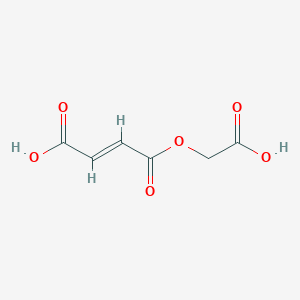
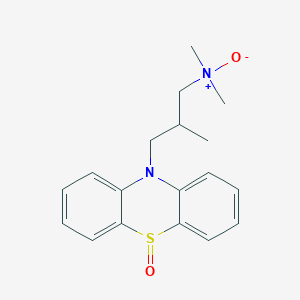

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)


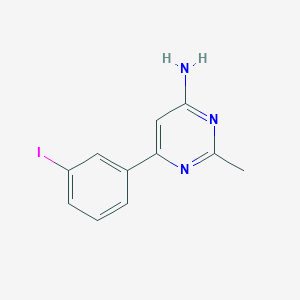
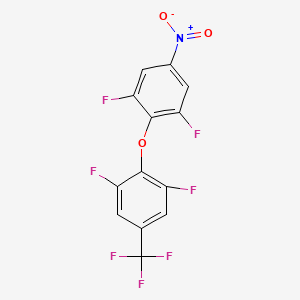
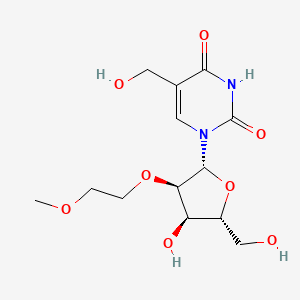
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
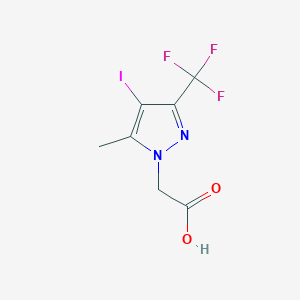
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
